N'-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide
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Overview
Description
N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a nitrophenyl group attached to a sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide typically involves the reaction of 4-nitrobenzaldehyde with decane-1-sulfonohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonohydrazides.
Scientific Research Applications
N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The sulfonohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide
- N’-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-sulfonohydrazide
- N-[(E)-(4-nitrophenyl)methylidene]ethanamine
Uniqueness
N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide is unique due to its specific combination of a nitrophenyl group and a decane-1-sulfonohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H27N3O4S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]decane-1-sulfonamide |
InChI |
InChI=1S/C17H27N3O4S/c1-2-3-4-5-6-7-8-9-14-25(23,24)19-18-15-16-10-12-17(13-11-16)20(21)22/h10-13,15,19H,2-9,14H2,1H3/b18-15+ |
InChI Key |
XNNRMSXIGJBYEO-OBGWFSINSA-N |
Isomeric SMILES |
CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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